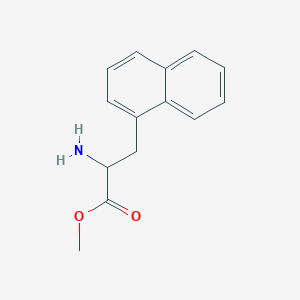

Methyl 2-amino-3-(naphthalen-1-yl)propanoate

Description

Methyl 2-amino-3-(naphthalen-1-yl)propanoate is an amino ester derivative characterized by a naphthalene substituent at the β-position of the propanoate backbone. It is structurally related to tyrosine-derived compounds and is frequently utilized in pharmacological research as a chiral intermediate or precursor for bioactive molecules. The hydrochloride salt form, (R/S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride, is commonly synthesized to enhance solubility and stability .

Properties

IUPAC Name |

methyl 2-amino-3-naphthalen-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJPYIXRWGSJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Isolation

Naphthalen-1-yl aldehyde undergoes condensation with ammonium chloride and potassium cyanide in methanol, forming the α-aminonitrile intermediate. Subsequent hydrolysis with hydrochloric acid yields the corresponding α-amino acid, which is esterified using methanol under acidic conditions (e.g., H₂SO₄) to produce the target ester.

Optimization Insights :

-

Temperature Control : Maintaining the reaction at 0–5°C during cyanide addition minimizes side reactions such as aldehyde polymerization.

-

Esterification Efficiency : Prolonged reflux (12–16 hours) with excess methanol ensures >90% conversion to the methyl ester.

Alkylation of Glycine Derivatives

Glycine Schiff bases serve as versatile intermediates for introducing bulky substituents at the β-position. This method is particularly advantageous for achieving high enantiomeric excess when chiral auxiliaries are employed.

Schiff Base Formation and Alkylation

Methyl glycinate is treated with benzophenone imine to form the Schiff base, which is deprotonated with a strong base (e.g., LDA) at −78°C. The resulting enolate reacts with 1-(bromomethyl)naphthalene, followed by acidic hydrolysis to yield the free amino ester.

Key Parameters :

-

Base Selection : Lithium diisopropylamide (LDA) outperforms weaker bases like NaH, providing >80% yield of the alkylated product.

-

Solvent Effects : Tetrahydrofuran (THF) enhances enolate stability compared to DMF or DMSO.

Direct Esterification of Preformed Amino Acids

For industrial-scale production, direct esterification of 2-amino-3-(naphthalen-1-yl)propanoic acid offers a streamlined pathway.

Acid-Catalyzed Esterification

The carboxylic acid is refluxed with methanol in the presence of concentrated H₂SO₄ (2–5 mol%). Reaction completion is typically achieved within 24 hours, with the product isolated via neutralization and extraction.

Scalability Considerations :

-

Catalyst Load : Reducing H₂SO₄ to 2 mol% decreases side product formation without compromising reaction rate.

-

Purity Challenges : Residual sulfuric acid is removed by washing with saturated NaHCO₃, yielding >95% pure ester.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Strecker Synthesis | Naphthalen-1-yl aldehyde | 75–85 | 90–95 | Simple, one-pot procedure |

| Glycine Alkylation | Glycine Schiff base | 80–90 | 95–98 | High enantioselectivity |

| Direct Esterification | 2-Amino-3-(naphthalene) acid | 85–92 | 93–97 | Scalable, minimal byproducts |

Industrial-Scale Optimization

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times by 50% and improves heat dissipation, critical for exothermic steps like alkylation.

Scientific Research Applications

Methyl 2-amino-3-(naphthalen-1-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₄H₁₆ClNO₂ (hydrochloride salt)

- Molecular Weight : 265.73 g/mol (hydrochloride salt)

- CAS Number : 188256-28-2 (hydrochloride form) ; 63024-25-9 ((S)-enantiomer hydrochloride)

- Purity : Typically ≥95%

- Solubility: Soluble in methanol or dimethyl sulfoxide (DMSO); supplied as 10 mM solutions for research .

The compound is synthesized via esterification of the corresponding amino acid or reduction of nitro derivatives, as seen in related phenyl-substituted analogs . Its naphthalene moiety confers enhanced lipophilicity compared to phenyl-substituted derivatives, influencing its pharmacokinetic profile .

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between Methyl 2-amino-3-(naphthalen-1-yl)propanoate and its analogs:

Structural and Functional Analysis

Ester Group Variations

- Ethyl vs. However, the methyl ester hydrochloride salt has superior aqueous solubility (265.73 g/mol vs. 242.34 g/mol for ethyl ester free base) .

Aromatic Substituent Effects

- Naphthalen-1-yl vs.

- Electron-Withdrawing Groups: Nitro (NO₂) and bromo (Br) substituents on phenyl rings alter electronic properties, directing reactivity toward reductions (e.g., nitro to amine ) or Suzuki-Miyaura couplings .

Acid vs. Ester Derivatives

- The carboxylic acid analog (C₁₃H₁₃NO₂) serves as a building block for peptide synthesis, while ester derivatives are preferred for prodrug strategies due to hydrolytic stability under physiological conditions .

Biological Activity

Methyl 2-amino-3-(naphthalen-1-yl)propanoate, also known as (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride, is a chiral amino acid derivative that has garnered attention for its potential biological activities. The compound comprises a naphthalene moiety linked to a propanoate structure, which influences its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and research findings.

- Chemical Formula : C14H16ClNO2

- Molecular Weight : 265.74 g/mol

- CAS Number : 63024-25-9

The compound's structure allows for π-π interactions due to the naphthalene ring, which can engage in significant interactions with aromatic residues in proteins. The amino and ester groups are capable of forming hydrogen bonds and electrostatic interactions, enhancing the compound's ability to modulate biological pathways .

The mechanism of action for (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate involves several potential pathways:

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may interact with serotonin and dopamine receptors, indicating its potential role in mood regulation and cognitive functions.

- Enzyme Interaction : The naphthalene moiety may facilitate binding to specific enzymes or receptors, leading to modulation of their activity. This could be particularly relevant in cancer therapy where enzyme inhibition is a target .

- Anti-inflammatory Properties : There are indications that this compound may exhibit anti-inflammatory effects, which could be explored further for therapeutic applications in neurodegenerative diseases.

Anticancer Potential

Research has indicated that (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate may have anticancer properties. A study identified it as a selective inhibitor of Mcl-1, an antiapoptotic protein overexpressed in various cancers. The compound was shown to disrupt the interaction between Mcl-1 and pro-apoptotic proteins, leading to increased apoptosis in cancer cells .

| Compound | Activity | Mechanism |

|---|---|---|

| (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate | Selective Mcl-1 inhibitor | Disrupts Mcl-1 and Noxa-BH3 interaction |

| Compound 21 | Potent inhibitor | Binds BH3 binding groove of Mcl-1 |

Neuropharmacological Effects

In neuropharmacology, (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate has shown promise as a modulator of neurotransmitter systems. Its structural characteristics suggest potential interactions with serotonin receptors, which could lead to mood enhancement and cognitive improvements.

Case Studies and Research Findings

A variety of studies have explored the biological activity of (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate:

- Cancer Cell Studies : In vitro studies demonstrated that this compound induced cell death in cancer cell lines through mechanisms involving Bak/Bax pathways, confirming its role as an apoptosis inducer.

- Neurotransmitter Interaction Studies : Research indicated that the compound may enhance serotonin signaling pathways, suggesting potential applications in treating mood disorders.

- Structure-Affinity Relationship Studies : Investigations into the structure-affinity relationship revealed that modifications to the naphthalene moiety significantly affected binding affinity and biological activity, highlighting the importance of structural features in drug design .

Q & A

Basic Research Question

- ¹H/¹³C NMR : The naphthalene aromatic protons (δ 7.2–8.3 ppm) and methyl ester protons (δ 3.6–3.8 ppm) are diagnostic. The amino group may appear as a broad singlet (δ 1.5–2.5 ppm) but requires deuterated solvents for clarity .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 256.1 (free base) or 292.1 (hydrochloride salt), with fragmentation patterns confirming the naphthalene-propanoate linkage .

Methodological Tip : Use DEPT-135 NMR to distinguish CH₃/CH₂/CH groups and HSQC for carbon-proton correlation .

What crystallographic strategies are effective for determining the 3D structure of this compound?

Advanced Research Question

- SHELX Suite : Employ SHELXL for small-molecule refinement. High-resolution X-ray diffraction data (≤ 1.0 Å) is critical for resolving the naphthalene ring’s planarity and ester group conformation .

- Twinned Data Handling : For crystals with twinning, SHELXE can deconvolute overlapping reflections. Hydrogen bonding between the amino group and ester oxygen often stabilizes the lattice .

Validation : Use R-factors (< 5%) and Flack parameter analysis to confirm enantiomeric purity .

How do researchers assess the toxicological profile of naphthalene-containing compounds like this compound?

Advanced Research Question

- In Vivo Models : Follow ATSDR guidelines (Table B-1) for systemic effects in rodents: oral dosing (5–50 mg/kg) over 14–90 days, monitoring hepatic (ALT/AST levels) and renal (creatinine clearance) endpoints .

- Metabolic Studies : Use LC-MS to track naphthalene-derived metabolites (e.g., 1,2-dihydroxynaphthalene) in urine, correlating with oxidative stress markers (e.g., glutathione depletion) .

Contradictions : Naphthalene’s hepatic toxicity () vs. its inertness in esterified forms () necessitates structure-activity relationship (SAR) studies.

How can researchers address discrepancies in solubility and stability data for this compound?

Advanced Research Question

- Solubility Profiling : Use shake-flask methods in buffered solutions (pH 1–10) with HPLC quantification. The hydrochloride salt () shows higher aqueous solubility than the free base .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the ester group at acidic pH is a major degradation pathway .

Resolution : Report solvent system, temperature, and salt form explicitly to reconcile literature inconsistencies .

What enantioselective synthesis methods are available for this compound, and how do enantiomers differ in biological activity?

Advanced Research Question

- Chiral Catalysis : Use (R)- or (S)-BINAP ligands in Pd-catalyzed asymmetric coupling to achieve >90% ee. Enantiomers are resolved via chiral HPLC (Chiralpak AD-H column) .

- Biological Divergence : Preliminary data suggest the (S)-enantiomer has higher affinity for GABA receptors, while the (R)-form may modulate serotonin pathways .

Validation : Circular dichroism (CD) and X-ray crystallography confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.